molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B110684
CAS No.: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its various biological activities, including anti-inflammatory and anti-oxidative properties .

Scientific Research Applications

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Studied for its anti-inflammatory and anti-oxidative properties, making it a candidate for drug development.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” primarily targets the AP-1 mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

The compound interacts with its target by blocking the AP-1 mediated luciferase activity . This implies that it has an anti-inflammatory function, as AP-1 is involved in cellular processes such as differentiation, proliferation, and apoptosis .

Biochemical Pathways

The compound affects the AP-1 pathway, which plays a crucial role in the regulation of inflammatory responses . By blocking AP-1 activity, it can potentially modulate the downstream effects of this pathway, including the expression of pro-inflammatory genes .

Pharmacokinetics

The compound’s molecular weight (16716) and predicted properties such as melting point (1383-1392 °C), boiling point (3074±350 °C), and density (1227±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory function . By blocking AP-1 activity, it can potentially reduce the expression of pro-inflammatory genes and thus mitigate inflammatory responses .

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester

Uniqueness

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and amide counterparts. This uniqueness makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344505
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-89-9
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture obtained in Example 26 (˜2.5 g total) was dissolved in dichloromethane (30 mL). Oxalyl chloride (2 M in dichloromethane, 16.3 mL. 32.6 mmol) was added and the reaction was stirred for 30 min. The reaction was quenched with methanol, then diluted with dichloromethane and washed with water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated, then chromatographed in 20-50% ethyl acetate in hexanes to yield the title product 1.55 g, 26% (2 steps).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.